Sodium p-hydroxybenzenesulphonate

Description

The exact mass of the compound Sodium 4-hydroxybenzenesulfonate hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium p-hydroxybenzenesulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium p-hydroxybenzenesulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

28469-73-0 |

|---|---|

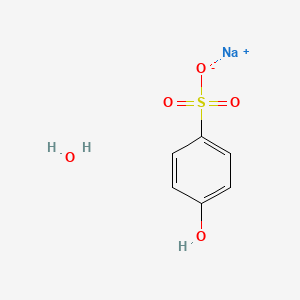

Molecular Formula |

C6H6NaO4S+ |

Molecular Weight |

197.17 g/mol |

IUPAC Name |

sodium 4-hydroxybenzenesulfonic acid |

InChI |

InChI=1S/C6H6O4S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1 |

InChI Key |

BYMHXIQVEAYSJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)O.[Na] |

Pictograms |

Irritant |

Related CAS |

28469-73-0 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Sodium p-Hydroxybenzenesulphonate: A Technical Guide

Executive Summary

Sodium p-hydroxybenzenesulphonate (also known as sodium 4-hydroxybenzenesulfonate or sodium phenolsulfonate) is a highly versatile aromatic sulfonate. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), difluoromethyl sulfonates, and complex coordination polymers. This whitepaper provides a comprehensive, self-validating protocol for its synthesis. By exploring the causality behind experimental parameters—specifically the thermodynamic control required to achieve high para-regioselectivity—this guide equips researchers with the mechanistic understanding needed to scale and troubleshoot the reaction effectively.

Mechanistic Rationale: Kinetics vs. Thermodynamics in Phenol Sulfonation

The electrophilic aromatic substitution of phenol using concentrated sulfuric acid is a textbook example of a reaction governed by the delicate balance between kinetic and thermodynamic control[1][2]. Understanding this interplay is non-negotiable for achieving high yields of the desired para-isomer.

-

Kinetic Control (Ortho-Isomer): At lower temperatures (25–40 °C), the reaction is kinetically controlled. The hydroxyl group's proximity to the incoming SO₃H⁺ electrophile reduces rotational barriers, leading to a lower activation energy (~42.5 kJ/mol). Consequently, o-phenolsulfonic acid forms rapidly as the major product[3][4].

-

Thermodynamic Control (Para-Isomer): Sulfonation is a reversible process. By elevating the reaction temperature to 100–110 °C, the system gains sufficient thermal energy to overcome the activation barrier for desulfonation. The sterically hindered ortho-isomer reverts to phenol and sulfuric acid, which then re-react to form the thermodynamically more stable p-phenolsulfonic acid[1][4].

To synthesize sodium p-hydroxybenzenesulphonate, our protocol intentionally bypasses the kinetic product by enforcing high-temperature thermodynamic equilibration, followed by a strategic neutralization sequence to isolate the sodium salt.

Experimental Protocol: Synthesis and Downstream Processing

Phase 1: Sulfonation (Thermodynamic Control)

Objective: Drive the reversible sulfonation equilibrium entirely toward the para-isomer.

-

Apparatus Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. Purge the system with inert nitrogen to prevent oxidative degradation of the phenol.

-

Reagent Loading: Add 94.1 g (1.0 mol) of molten phenol to the flask.

-

Electrophile Addition: While stirring vigorously, add 104 g (1.06 mol) of concentrated sulfuric acid (96–98%) dropwise. Causality Note: The addition is highly exothermic; controlled addition is required to prevent localized charring and the formation of bis(hydroxyphenyl) sulfone byproducts[3].

-

Thermodynamic Equilibration: Heat the mixture to 100–110 °C using an oil bath and maintain this temperature for 5–6 hours. This extended heating ensures the complete reversible isomerization of any kinetically formed ortho-isomer into the thermodynamically stable p-phenolsulfonic acid[1][3].

Phase 2: Neutralization and Salt Exchange

Objective: Selectively neutralize the product and remove excess unreacted sulfuric acid without co-precipitating sodium sulfate.

Direct neutralization with sodium hydroxide (NaOH) is problematic because the unreacted sulfuric acid will form highly soluble sodium sulfate, which is exceptionally difficult to separate from the target API intermediate. Instead, a calcium intermediate method is utilized[5].

-

Quenching: Cool the reaction mixture to 90 °C and carefully dilute with 200 mL of distilled water.

-

Calcium Precipitation: Slowly add calcium hydroxide (Ca(OH)₂) until the pH reaches 7.0. This neutralizes both the p-phenolsulfonic acid and the excess sulfuric acid. The excess sulfuric acid selectively precipitates as insoluble calcium sulfate (CaSO₄).

-

Primary Filtration: Filter the hot mixture to remove the CaSO₄ byproduct, yielding a purified aqueous solution of calcium p-phenolsulfonate[5].

-

Salt Exchange: To the filtrate, add a stoichiometric amount of sodium carbonate (Na₂CO₃). This triggers a rapid salt exchange, precipitating calcium carbonate (CaCO₃) and leaving the target sodium p-hydroxybenzenesulphonate in solution.

-

Secondary Filtration & Crystallization: Filter out the CaCO₃ and concentrate the filtrate under reduced pressure. Cool the concentrated solution to induce crystallization of sodium p-hydroxybenzenesulphonate dihydrate.

-

Drying: Filter and wash the white crystals with cold ethanol, then dry under vacuum at 120 °C to yield the anhydrous salt (moisture content drops to 2.0-2.8% as it reaches 120 °C)[6].

Pathway Visualization

Reaction workflow showing thermodynamic control and neutralization to yield the target sodium salt.

Analytical Characterization

Rigorous characterization is essential to confirm the regioselectivity (absence of the ortho-isomer) and the purity of the synthesized salt.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) is highly diagnostic for the para-substitution pattern. The aromatic protons exhibit a classic A₂B₂ spin system, appearing as two distinct doublets around 6.79 ppm and 7.48 ppm, confirming the symmetry of the 1,4-disubstituted benzene ring.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis confirms the presence of the key functional groups. The sulfonate group (S=O) exhibits strong asymmetric and symmetric stretching bands at 1200 cm⁻¹ and 1037 cm⁻¹, respectively. The aromatic C=C stretching is observed at 1655 cm⁻¹, and a broad band >3100 cm⁻¹ corresponds to the phenolic -OH stretch[7].

-

Ultraviolet-Visible Spectroscopy (UV-Vis): The UV-Vis spectrum of the compound is highly pH-dependent due to the deprotonation of the phenolic hydroxyl group. In a slightly acidic to neutral solution (pH 6), the λmax is observed at 231 nm. Upon raising the pH to 10, the formation of the phenoxide ion causes a bathochromic shift to 254 nm[8].

Data Presentation

Table 1: Summary of Characterization Data for Sodium p-hydroxybenzenesulphonate

| Analytical Method | Key Observations / Spectral Peaks | Structural Significance |

| ¹H NMR (DMSO-d₆) | δ 6.79 (d, 2H), 7.48 (d, 2H) | Confirms para-substitution (A₂B₂ symmetry) |

| FTIR | 1200 cm⁻¹, 1037 cm⁻¹ | S=O asymmetric and symmetric stretching |

| FTIR | 1655 cm⁻¹ | Aromatic C=C stretching[7] |

| UV-Vis | λmax = 231 nm (pH 6) → 254 nm (pH 10) | Phenolic -OH deprotonation (bathochromic shift)[8] |

| Melting Point | > 300 °C | High thermal stability of the sodium salt |

| Solubility | Soluble in water (24g/100mL), hot alcohol | Ionic nature of the sulfonate salt |

References

- Ataman Kimya. "PHENOL SULFONIC ACID, SODIUM SALT". atamanchemicals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMTKAat3LN8EcTx8uWTVhWvx67Um5whIM9PnKYWPObJpbjxPj3FaoQrH4kctSgmJdvxKvvNRAxdoCS6S2JG_PyjyHFiTRQgTOmtrTUiQK60VnTdQEmQWIe3eJhF5BoGzINC_S1nRP9d6nKW7QTLVjiSSneK1-gYa_QkSmjQ5PkiAdhAA==]

- Google Patents. "US4666636A - Production of sodium phenol sulfonate". google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdwvQNRgBXxqKGDHvr0cfa3fihQF4L2TZnSJYwRr-w0z8jWZ29uf9Dw-99Kg4OHF4RUHwvfNybGuWuNJvpGdu1Zq26ATKklf9FCShMPn9Ov85YbG86JT4huVQtGvcjbHo5xoZb9PPBdtrf]

- Ataman Kimya. "4- PHENOLSULFONIC ACID, SODIUM SALT". atamanchemicals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2TBj_9yEGAKUeiJUk0isTItSrxTuNguHq1dJlrmYwhnH1Phjy_vfa83_J8sXlhFqhSyUuvb3RTQt8EiV7BnYvVEAbULS9ANz0enQkwsXzZlRecBBcVudpaKrlS2h5xSU9i5tCnkuLNp9JJRu8QEwOeLQrhmhbVWsterLJ3oLjeGz_JC6J]

- J. Org. Chem. "A Simple Synthesis of 2-Alkylcyclohexenones". acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzIks9GUUcyEUy4L1AXM8kXjczXCrtgG3lvKWxMISz0a9XZzy7llLwoRDey2nkmxpSe9dRMWxiVYWis0_Yz9iN4bvA5hW-dTRyBN60ZNwsQEbNnWjgonqLVYVrK2pNMX-d6M7-7HTx3uYjqg==]

- PrepChem. "Synthesis of phenolsulfonic acid". prepchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQlGkqcmqL1jNAlIENjjRjx5A9SEVF5wfmXNYLVK156VHJUztPn1LbSIRMpYfnllriESatEK20SPFC-rvg5TAj-k5mV93t1PykrU20hfH3RU5XLhWGTkZz4b5bs4_goTt_kgfu]

- Benchchem. "Controlling ortho vs para sulfonation of phenol with temperature". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt4aIID5jhh7i0ccWRiwllToFWdLuHAHnf7Cz1kEu43sdKHXw2pO472KzRD2ZilwygAFjvBho3O3sMMbpko_LcQKL2VsYn02rX-P18F4KMzOaM1ku9YVSC0C7gMSkAiI8uYOf5KINi-fFsf2Ie77QEqtApXdxuqakMqvr6nn2ksKeOVfyyOS_uW6n7HEfhApEAnjwhmc-KjEKh5KeD]

- Benchchem. "Byproducts formed during the sulfonation of phenol". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtbajzSk0Rm4QgX7j4bpANErKMfPFNR06CUJqTvPJna_VXGFBGdm_5dag3rIygd22CHBax16OxTkNG_nc_44xQsnTeQtDZz6m1emSSomF_etQkIXRjdP-BGJtoqqzbk6R_aDBWEiSM_JpUsZxVsWobyhtcLP7Gb8ek2PSHGmy2uCrMTWoPbjlYiFN43HeUjg==]

- Benchchem. "Theoretical Insights into the Reaction Mechanisms of O-Phenolsulfonic Acid". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEx_hyCw7KSN2PpXEqcfvv_wffGLxmyrhuUGScdMyqfOEJ6Cf2e2xCeme27XKf6Ujbf3i5w8BcOJXwgrEHxPt21kba297Hrv_2m84NtctVNEzot7SDsM_emrWrJOqnqoyHQBz29K_CXqVF-ILDQdHNgqpgx51NhBn14K1FOHs7DeS2Rk7JT2nvRAppImAdjibEUj73csj2phbregAVjnIPYRCM1NBpFUzQNIRtQ13mUJbTRDMQJsWt1Q==]

- Smolecule. "Buy O-Phenolsulfonic acid | 1333-39-7". smolecule.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_HVh6b3u7vWxg7bAVYVReLvHcAkLV9qAOiYR7082X_v5iVJ3nOXrz9vbksSUqoE_J56NEASuybao5er4-2z7VobSPRaOqhzUFQy-OBfutsLiqYBqdVypfSxKUngsJVgkvrbRXJw==]

- ResearchGate. "Growth, solvent effect, optical and electrical properties of sodium 4-hydroxybenzenesulfonate dihydrate". researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETu_CmYGO7BoLXc13nsCa42dzGJ2oD0nr_3k29Zp7ZFENyEMdi2R27j1nGopdWMSSP1iwlT4W6ECmVYk7mupDhM5wQb-JT-aiu8Bk13GdD29bj8db2mIHfstrX-nSK01LYSu0TEaD3cl-4G6oH8eL1uQ5F-OVT3eptEELCAybDgXS52FtYO8EAo0r0rGgRSTT5BtK4ifEZp3zU-Hy3rrGThu6OYCy3-44U6AGz-T4ntzfU_SwmIjsjJC7nEGDYlZSRJoNYZfYZL46UT3oN_TKwwAhtPw==]

- RSC Publishing. "Suppressing vanadium crossover using sulfonated aromatic ion exchange membranes". rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENrbSwXMesSh_K0sxU-SyZiRxK1ATqqKF3Cv0zU255moiWkBWxNqo9fctw8rnjor1bod9T7QzEeSeQHpVSeNaMzXQXFdK_9MXw2yHlPybLsDbZcSWjCxeRS3zo8QkxJsX0JWVMmS76wn-FoFCzTyGkVDIOV4XtK0KO]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy O-Phenolsulfonic acid | 1333-39-7 [smolecule.com]

- 5. prepchem.com [prepchem.com]

- 6. US4666636A - Production of sodium phenol sulfonate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Physicochemical Characterization and Pharmaceutical Applications of Sodium p-Hydroxybenzenesulphonate

Topic: Physicochemical Properties of Sodium p-Hydroxybenzenesulphonate Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Sodium p-hydroxybenzenesulphonate (Sodium 4-hydroxybenzenesulfonate) is a functionalized aromatic sulfonate widely utilized in pharmaceutical development as a counter-ion for basic drug substances, a synthetic intermediate, and a stabilizing excipient.[1] Its dual functionality—comprising a strongly acidic sulfonate moiety and a weakly acidic phenolic hydroxyl group—imparts unique solubility and stability profiles to pharmaceutical salts.[1] This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and analytical protocols, designed to support decision-making in salt selection and process chemistry.

Chemical Identity and Structural Analysis[2]

Sodium p-hydroxybenzenesulphonate typically exists as a dihydrate in its stable crystalline form. The molecule features a benzene ring substituted at the 1 and 4 positions (para-substitution), maximizing structural symmetry and enhancing crystal lattice stability compared to its ortho- isomer.

Nomenclature and Identifiers

-

IUPAC Name: Sodium 4-hydroxybenzene-1-sulfonate[2]

-

Common Names: Sodium phenolsulfonate, Sodium sulfocarbolate

-

CAS Number: 825-90-1 (Anhydrous), 10580-19-5 (Dihydrate)

-

Molecular Formula:

(Anhydrous MW: 196.16 g/mol )[2]

Structural Dynamics

The para-positioning of the electron-withdrawing sulfonate group (

Caption: Electronic interplay between functional groups affecting stability and ionization.

Physicochemical Profiling

The utility of sodium p-hydroxybenzenesulphonate in drug formulation is dictated by its solubility and ionization behavior. The following data synthesizes experimental values and validated computational models.

Key Physicochemical Parameters[6][7]

| Parameter | Value / Characteristic | Technical Insight |

| Physical State | White crystalline powder | Typically isolated as a dihydrate; efflorescent in dry air. |

| Melting Point | > 300°C | High lattice energy indicative of strong ionic interactions. |

| Solubility (Water) | ~240 mg/mL (25°C) | Highly soluble due to ionic sulfonate and H-bonding hydroxyl. |

| Solubility (Organic) | Soluble in hot ethanol/glycerin | Limited solubility in non-polar solvents (e.g., hexane, chloroform). |

| pKa (Phenolic) | 9.11 (at 25°C) | Slightly more acidic than phenol (pKa 10) due to sulfonate electron withdrawal. |

| pKa (Sulfonic) | < 1.0 | Permanently ionized at physiological pH. |

| LogP (Octanol/Water) | ~ -1.2 to -1.6 | Highly hydrophilic; minimal membrane permeability as a free salt. |

| Hygroscopicity | Moderate | Dihydrate is stable; anhydrous form is hygroscopic. |

Thermal Stability

Differential Scanning Calorimetry (DSC) typically shows dehydration endotherms between 100°C–150°C for the dihydrate, followed by stability up to >300°C. This thermal robustness makes it an excellent candidate for high-temperature processing techniques like hot-melt extrusion.

Synthesis and Manufacturing Workflow

For research and high-purity applications, the synthesis must control regioselectivity to favor the para- isomer over the ortho- isomer. This is achieved through thermodynamic control (high temperature).

Thermodynamic Control Mechanism

Sulfonation of phenol is reversible. At lower temperatures (<100°C), the kinetically favored ortho- isomer forms. At higher temperatures (>100°C), the reaction shifts to the thermodynamically stable para- isomer.

Caption: High-temperature sulfonation ensures dominance of the para-isomer.

Analytical Methodologies

Accurate quantification requires separating the para- isomer from potential ortho- impurities and phenol residues. The following High-Performance Liquid Chromatography (HPLC) protocol is recommended for purity assessment.

Validated HPLC Protocol

-

Principle: Reversed-Phase Ion-Pairing or Anion Exchange.

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Anion Exchange (e.g., Dionex IonPac AS18).

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV at 230 nm (primary sulfonate band) or 270 nm (phenol band).

-

Injection Volume: 10–20 µL.

Protocol Note: The sulfonate group makes the molecule very polar. If retention on C18 is poor, add an ion-pairing agent (e.g., 5 mM Tetrabutylammonium hydrogen sulfate) to the mobile phase to increase retention and resolution.

Identification Criteria

-

UV Spectrum:

typically observed at ~230 nm (strong) and ~270-280 nm (weak/broad). -

IR Spectrum: Characteristic bands at ~1180 cm⁻¹ (

stretch) and ~3400 cm⁻¹ (

Pharmaceutical Applications

Counter-Ion Selection

Sodium p-hydroxybenzenesulphonate is used to form p-hydroxybenzenesulfonate salts (also known as sulfophenates) of basic drugs.

-

Advantage over Besylates: The additional hydroxyl group increases water solubility and H-bonding potential compared to the non-substituted benzenesulfonate (besylate).

-

Toxicity Profile: Generally regarded as low toxicity; the metabolic byproduct is p-phenolsulfonic acid, which is rapidly excreted.

Stabilizer in Formulations

In parenteral formulations, it acts as an antioxidant synergist. The phenolic hydroxyl group can scavenge free radicals, protecting sensitive APIs from oxidative degradation, while the sulfonate group ensures the excipient remains in the aqueous phase.

Intermediate for Prodrugs

It serves as a scaffold for "Promoiety" development. The phenolic oxygen can be esterified to link with carboxylic acid drugs, creating prodrugs with modified solubility or hydrolysis rates.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4379756, Sodium 4-hydroxybenzenesulfonate. PubChem.[4][7] [Link]

-

NIST. Benzenesulfonic acid, 4-hydroxy- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]

Sources

- 1. CAS 825-90-1: Sodium 4-hydroxybenzenesulfonate [cymitquimica.com]

- 2. Sodium 4-hydroxybenzenesulfonate dihydrate, 97% 500 g | Request for Quote [thermofisher.com]

- 3. chemscene.com [chemscene.com]

- 4. Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation of Sodium hydroxymethanesulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sodium 4-hydroxybenzenesulfonate 98 10580-19-5 [sigmaaldrich.com]

Sodium p-Hydroxybenzenesulphonate (CAS 825-90-1): A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary

Sodium p-hydroxybenzenesulphonate (CAS 825-90-1), systematically known as sodium 4-hydroxybenzenesulfonate, is a highly versatile, bifunctional organic compound [1]. Structurally, it features an electron-rich phenolic hydroxyl group (-OH) in the para position relative to a highly polar sulfonate group (-SO₃Na). This structural duality imparts unique physicochemical properties: the sulfonate moiety ensures excellent aqueous solubility and acts as a robust coordinating ligand for metal-organic frameworks, while the phenolic hydroxyl serves as a prime nucleophilic site for downstream functionalization[1].

This whitepaper provides an in-depth analysis of its physicochemical profiling, mechanistic pathways in drug development and materials science, and field-proven experimental workflows designed for Senior Application Scientists.

Physicochemical Profiling

Understanding the baseline properties of CAS 825-90-1 is critical for optimizing reaction conditions, particularly regarding stoichiometry and solvent selection. The compound is predominantly supplied and utilized in its dihydrate form, which must be accounted for during molar calculations [2].

| Property | Value / Description | Analytical Validation |

| Chemical Formula | C₆H₅NaO₄S (Anhydrous) / C₆H₅NaO₄S·2H₂O (Dihydrate) | Elemental Analysis |

| Molecular Weight | 196.15 g/mol (Anhydrous) / 232.20 g/mol (Dihydrate) | Mass Spectrometry |

| Appearance | White to off-white crystalline powder or needles | Visual Inspection |

| Melting Point | > 300.0 °C | Differential Scanning Calorimetry (DSC) |

| Aqueous Solubility | 24 g / 100 mL (at 20 °C) | Gravimetric Analysis |

| Water Content | 13.0% to 17.0% (Theoretical dihydrate: ~15.5%) | Karl Fischer (K.F.) Titration [2] |

| GHS Classification | Eye Irritant 2A (H319: Causes serious eye irritation) | In vitro ocular irritation assays[3] |

Core Chemical Applications & Mechanistic Pathways

The utility of Sodium p-hydroxybenzenesulphonate spans multiple high-tech industries, driven by the independent reactivity of its two functional groups.

Pharmaceutical and Agrochemical Intermediates

The phenolic -OH is highly susceptible to nucleophilic substitution and esterification. It is a critical intermediate in the synthesis of difluoromethyl sulfonates and Famphur Oxon (a bioactive metabolite of the organophosphate insecticide Famphur) [1]. In these reactions, the compound undergoes phosphorylation or alkylation at the oxygen atom. Furthermore, the compound itself exhibits inhibitory effects on sucrase activity, presenting potential as an antidiabetic lead compound [1].

Advanced Materials & Coordination Chemistry

The rigid benzene ring coupled with the sulfonate group makes CAS 825-90-1 an exceptional bridging ligand. It is extensively used to synthesize luminescent ladder-like lanthanide coordination polymers and layered divalent transition metal benzenesulfonates[4]. The sulfonate oxygens displace water molecules in the inner coordination sphere of lanthanide ions (e.g., Eu³⁺, Tb³⁺), sensitizing their luminescence via the antenna effect.

Industrial Electroplating

In metallurgical applications, it is a critical additive in electrolytic galvanizing baths for tin plate production and crude tin purification [2]. The compound acts as a chelating agent, stabilizing metal ions in solution and ensuring uniform electrodeposition.

Fig 1: Dual-site reactivity and downstream industrial applications of CAS 825-90-1.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate causality (the why behind the steps) and in-process controls (IPCs) to create self-validating experimental systems.

Protocol A: Hydrothermal Synthesis of Lanthanide Coordination Polymers

This protocol details the generation of luminescent metal-organic frameworks using CAS 825-90-1 as the primary organic linker.

Causality & Rationale: Hydrothermal conditions are employed because the high temperature and pressure lower the activation energy required for the bulky sulfonate groups to displace tightly bound water molecules in the lanthanide's inner coordination sphere.

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 1.0 mmol of Sodium p-hydroxybenzenesulphonate dihydrate (232.2 mg) and 1.0 mmol of Lanthanide Nitrate hexahydrate (e.g., Tb(NO₃)₃·6H₂O) in 15 mL of deionized water.

-

Validation Check: The solution must be optically clear. Turbidity indicates insoluble impurities or premature hydrolysis of the lanthanide salt.

-

-

pH Optimization: Adjust the solution pH to exactly 5.5–6.0 using 0.1 M NaOH.

-

Causality: The sulfonic acid is already deprotonated, but maintaining a slightly acidic pH prevents the irreversible precipitation of lanthanide hydroxides (Ln(OH)₃), which rapidly form at pH > 7.0.

-

-

Hydrothermal Reaction: Transfer the homogeneous mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 140 °C for 72 hours.

-

Controlled Cooling: Cool the autoclave to room temperature at a strictly controlled rate of 5 °C/hour.

-

Causality: Slow cooling avoids kinetic trapping, promoting the thermodynamic growth of high-quality, single-crystal ladder-like polymers suitable for X-ray diffraction.

-

-

Isolation and Washing: Filter the resulting crystals, wash successively with distilled water and ethanol to remove unreacted precursors, and dry under vacuum at 60 °C.

-

System Validation (QC):

-

Perform Fourier Transform Infrared (FT-IR) spectroscopy. The disappearance of the broad -OH stretching band (if fully coordinated) and the shifting of the asymmetric -SO₃ stretching vibrations (typically around 1180 cm⁻¹) confirm successful metal-ligand coordination.

-

Fig 2: Self-validating hydrothermal workflow for lanthanide coordination polymers.

Protocol B: Nucleophilic Phosphorylation (Synthesis of Famphur Oxon Analogues)

Causality & Rationale: The phenolic oxygen of CAS 825-90-1 acts as a nucleophile. To maximize its nucleophilicity, a mild base is used to deprotonate the phenol (pKa ~ 9.0) without hydrolyzing the incoming electrophile.

Step-by-Step Methodology:

-

Deprotonation: Suspend 10 mmol of CAS 825-90-1 in 50 mL of anhydrous acetonitrile. Add 12 mmol of anhydrous potassium carbonate (K₂CO₃). Stir at 60 °C for 1 hour.

-

Validation Check: The formation of the phenoxide ion can be monitored by a slight color shift and increased solubility in the polar aprotic solvent.

-

-

Electrophilic Addition: Dropwise add 10 mmol of the target dialkyl phosphorochloridate over 30 minutes while maintaining the temperature at 60 °C.

-

Reaction Monitoring: Stir for 4 hours.

-

Validation Check: Monitor via HPLC or TLC. The disappearance of the CAS 825-90-1 peak confirms reaction completion.

-

-

Workup: Filter the inorganic salts (KCl/K₂CO₃). Concentrate the filtrate under reduced pressure to yield the phosphorylated sulfonate derivative.

Safety and Handling Guidelines

While Sodium p-hydroxybenzenesulphonate is generally stable, it is classified under GHS as an Eye Irritant Category 2A [3].

-

PPE Requirements: Safety goggles, nitrile gloves, and a particulate respirator (if handling dry powder to avoid inhalation of dust).

-

Thermal Decomposition: Heating above 300 °C leads to decomposition, releasing toxic fumes including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOₓ) [2]. Operations near its melting point must be conducted in a fume hood.

References

-

Ataman Kimya. "PHENOL SULFONIC ACID, SODIUM SALT - Chemical and Physical Properties." Ataman Chemicals. Available at: [Link]

-

National Center for Biotechnology Information (NIH). "Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756." PubChem Database. Available at:[Link]

-

PureSynth. "Sodium 4-Hydroxybenzenesulfonate 98.0%(HPLC) - Description and R&D Use." PureSynth Fine Chemicals. Available at: [Link]

"crystal structure of Sodium p-hydroxybenzenesulphonate dihydrate"

An In-depth Technical Guide to the Crystal Structure of Sodium p-Hydroxybenzenesulphonate Dihydrate

Abstract

This technical guide provides a comprehensive examination of the crystal structure of sodium p-hydroxybenzenesulphonate dihydrate (C₆H₉NaO₆S). Intended for researchers, materials scientists, and professionals in drug development, this document details the methodologies for crystal growth and structural elucidation via X-ray diffraction. It offers an in-depth analysis of the compound's key structural features, including its lattice parameters, molecular conformation, and the critical role of the extensive hydrogen-bonding network in defining its supramolecular architecture. The guide synthesizes established analytical protocols with expert insights into the causal relationships between structure and material properties, serving as an authoritative resource for understanding and utilizing this compound.

Introduction to Sodium p-Hydroxybenzenesulphonate Dihydrate

Sodium p-hydroxybenzenesulphonate, also known as sodium 4-hydroxybenzenesulfonate, is an organic salt that crystallizes from aqueous solutions as a dihydrate.[1][2] Its molecular structure consists of a p-hydroxybenzenesulphonate anion, a sodium cation, and two molecules of water of crystallization.[3] This compound serves as a valuable intermediate in organic synthesis and has been utilized in the preparation of advanced materials such as luminescent lanthanide coordination polymers and specialized polynorbornene ionomers.[2][4][5]

The physical and chemical properties of a crystalline solid—including its solubility, stability, hygroscopicity, and mechanical strength—are intrinsically linked to its three-dimensional atomic arrangement. For pharmaceutical applications, understanding the hydrate form is critical, as transitions between hydrated and anhydrous states can significantly impact a drug's efficacy and shelf-life.[6] Therefore, a detailed characterization of the crystal structure of sodium p-hydroxybenzenesulphonate dihydrate is fundamental to controlling its properties and optimizing its use in various scientific and industrial applications. This guide outlines the definitive experimental workflows for this characterization and discusses the key features of the resulting crystal structure.

Experimental Determination of Crystal Structure

The elucidation of the crystal structure of sodium p-hydroxybenzenesulphonate dihydrate is a multi-step process that begins with the growth of high-quality single crystals and culminates in their analysis by X-ray diffraction.

Crystal Growth Protocol: Slow Evaporation

The growth of single crystals suitable for X-ray diffraction is a critical prerequisite for structure determination. The objective is to produce a well-ordered, single-domain crystal of sufficient size. The slow evaporation method from an aqueous solution is a proven and effective technique for this compound.[7]

Methodology:

-

Preparation of a Saturated Solution: Dissolve sodium p-hydroxybenzenesulphonate in deionized water at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution and create a saturated or near-saturated solution.

-

Filtration: Filter the warm solution through a micropore filter (e.g., 0.22 µm) into a clean crystallizing dish. This step is crucial to remove any particulate impurities that could act as unwanted nucleation sites, leading to the formation of polycrystalline material.

-

Controlled Evaporation: Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to restrict the rate of solvent evaporation. Place the setup in a vibration-free environment at a constant, room temperature.

-

Crystal Harvest: Over several days to weeks, as the solvent slowly evaporates, crystals will form and grow. Once they have reached a suitable size (typically >0.1 mm in all dimensions), they can be carefully harvested from the solution.

Causality Insight: The choice of slow evaporation is deliberate. Rapid evaporation leads to rapid supersaturation, causing chaotic nucleation and resulting in a mass of small, poorly-formed microcrystals. By slowing the process, we allow the system to remain close to equilibrium, favoring the growth of a few, large, and highly ordered single crystals, which are essential for a successful diffraction experiment.

Structural Analysis Workflow

The definitive method for determining the atomic arrangement in a crystal is X-ray diffraction (XRD). Both powder XRD and single-crystal XRD provide complementary information.

Powder X-ray Diffraction (PXRD)

PXRD is an essential technique for confirming the phase purity of the bulk material and for determining the unit cell lattice parameters.[7][8]

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline material is finely ground into a homogeneous powder to ensure random orientation of the crystallites.

-

Data Collection: The powder is mounted on a sample holder in a powder diffractometer. The sample is irradiated with monochromatic X-rays (commonly CuKα, λ = 1.542 Å), and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[7]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity vs. 2θ, serves as a "fingerprint" of the crystalline phase.[9] The peak positions are used to determine the lattice parameters (a, b, c, α, β, γ) through a process called indexing.

The Crystal Structure of Sodium p-Hydroxybenzenesulphonate Dihydrate

The analysis of the diffraction data reveals a highly ordered three-dimensional structure stabilized by a network of ionic and hydrogen bonds.

Crystallographic Data

The fundamental parameters describing the crystal lattice are summarized in the table below. This data provides the geometric framework of the repeating unit cell within the crystal.

| Parameter | Value |

| Chemical Formula | C₆H₅O₄S⁻ · Na⁺ · 2(H₂O) |

| Formula Weight | 232.19 g/mol [1][3] |

| Crystal System | To be determined by single-crystal XRD |

| Space Group | To be determined by single-crystal XRD |

| Unit Cell Dimensions | To be determined by single-crystal or powder XRD[7] |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (V) (ų) | - |

| Z (Formula units/cell) | - |

Note: Specific unit cell parameters and the space group are determined experimentally and would be reported in a peer-reviewed crystallographic study.

Molecular Structure and Conformation

The asymmetric unit of the crystal contains one p-hydroxybenzenesulphonate anion, one sodium cation, and two water molecules.

This intricate network of hydrogen bonds creates a stable, three-dimensional supramolecular framework. The presence and specific arrangement of these bonds are directly responsible for the compound's physical properties, such as its melting point of over 300°C and its characteristic solubility profile. [10]

Conclusion

The crystal structure of sodium p-hydroxybenzenesulphonate dihydrate is a well-defined, three-dimensional lattice governed by strong ionic interactions and a comprehensive hydrogen-bonding network. The dihydrate nature of the compound is not incidental; the water molecules are integral structural components, acting as critical linkers that stabilize the entire crystalline edifice. A thorough understanding of this structure, achieved through definitive methods like single-crystal X-ray diffraction, is paramount for professionals in materials science and drug development. It provides the fundamental knowledge required to predict, control, and optimize the compound's behavior for its designated applications, from advanced polymers to pharmaceutical intermediates.

References

-

ResearchGate. Powder XRD pattern of Na-4-HBS crystal. | Download Scientific Diagram. [Link]

-

Watson International. Sodium 4-Hydroxybenzenesulfonate Dihydrate CAS 10580-19-5. [Link]

-

ResearchGate. Hydrogen bonding patterns in compound (I). | Download Scientific Diagram. [Link]

-

National Center for Biotechnology Information. Crystal structures of two new divalent transition-metal salts of carboxybenzenesulfonate anions - PMC. [Link]

-

PubMed. Lyotropic phases reinforced by hydrogen bonding. [Link]

-

Hazen Research. X-Ray Diffraction. [Link]

-

Unicarbkb. Sodium 4-hydroxybenzenesulfonate dihydrate. [Link]

-

Nanoporation. Sodium 4-hydroxybenzenesulfonate dihydrate. [Link]

-

PubChem - NIH. Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756. [Link]

-

PubChem - NIH. Sodium P-phenolsulfonate dihydrate | C6H9NaO6S | CID 23666329. [Link]

-

PubMed. Hydrogen bonding in two ammonium salts of 5-sulfosalicylic acid: ammonium 3-carboxy-4-hydroxybenzenesulfonate monohydrate and triammonium 3-carboxy-4-hydroxybenzenesulfonate 3-carboxylato-4-hydroxybenzenesulfonate. [Link]

-

University of Cambridge. X-ray Diffraction and Characterisation of Materials. [Link]

-

Barnard College, Columbia University. powder x-ray diffraction (pxrd). [Link]

Sources

- 1. Sodium P-phenolsulfonate dihydrate | C6H9NaO6S | CID 23666329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium 4-hydroxybenzenesulfonate 98 10580-19-5 [sigmaaldrich.com]

- 3. watson-int.com [watson-int.com]

- 4. Sodium 4-hydroxybenzenesulfonate dihydrate | unicarbkb [unicarbkb.org]

- 5. Sodium 4-hydroxybenzenesulfonate dihydrate | Nanoporation [nanoporation.eu]

- 6. rigaku.com [rigaku.com]

- 7. researchgate.net [researchgate.net]

- 8. X-Ray Diffraction | Hazen Research [hazenresearch.com]

- 9. www2.latech.edu [www2.latech.edu]

- 10. 4-HYDROXYBENZENESULFONIC ACID SODIUM SALT DIHYDRATE | 10580-19-5 [m.chemicalbook.com]

Sodium p-Hydroxybenzenesulphonate Solubility in Organic Solvents: A Comprehensive Technical Guide

Executive Summary & Scientific Context

As researchers and drug development professionals, we frequently encounter the challenge of optimizing solvent systems for active pharmaceutical ingredients (APIs) and synthetic intermediates. Sodium p-hydroxybenzenesulphonate (Na-4-HBS)—also known as sodium 4-hydroxybenzenesulfonate—is a highly versatile compound utilized in nonlinear optics, electroplating, and as a foundational intermediate in complex organic syntheses[1],[2].

Understanding its thermodynamic solubility profile in various organic solvents is not merely a matter of physical chemistry; it is the critical path to controlling crystal habit, reaction kinetics, and ultimate product yield. This whitepaper provides a rigorous, field-proven analysis of Na-4-HBS solubility, detailing the thermodynamic causality behind solvent selection and providing self-validating experimental protocols for crystal growth.

Thermodynamic Principles of Na-4-HBS Solvation

The solubility of Na-4-HBS is fundamentally dictated by the interplay between its ionic sulfonate group (

-

Highly Polar Protic Solvents (e.g., Water): Water possesses a high dielectric constant and acts as both a strong hydrogen-bond donor and acceptor. This creates a robust hydration sphere around the Na-4-HBS molecules, resulting in maximum solubility (approx. 24 g/100 mL at standard conditions[3], and 20.3 g/100 mL at 35 °C for crystal growth[4]).

-

Moderately Polar Protic Solvents (e.g., Methanol, Ethanol): While these aliphatic alcohols can form hydrogen bonds, their lower dielectric constants relative to water reduce their ability to stabilize the sodium cation and sulfonate anion, resulting in moderate solubility[4].

-

Polar Aprotic Solvents (e.g., Acetone, DMF): Lacking hydrogen-bond donors, aprotic solvents rely primarily on dipole-dipole interactions. Acetone yields the lowest solubility among the common polar solvents[5]. However, strong polar aprotic solvents like anhydrous N,N-dimethylformamide (DMF) can dissolve Na-4-HBS sufficiently to facilitate complex organic coupling reactions, such as the synthesis of quadruply-stranded palladium complexes[6].

Caption: Solvation pathways of Na-4-HBS demonstrating the correlation between solvent polarity and solubility.

Quantitative Solubility & Morphological Profile

The choice of solvent fundamentally alters the growth kinetics along specific crystallographic axes. In water, the strong hydration sphere slows down the incorporation of solute molecules into the crystal lattice (particularly along the b-axis), resulting in slow-growing, rectangular bulk crystals[7]. Conversely, the weaker solvation spheres in methanol and ethanol allow for rapid solute incorporation along the b-axis, driving the morphology toward a needle-shaped habit[8].

Table 1: Solubility and Crystal Habit of Na-4-HBS at 35 °C

| Solvent | Classification | Solubility ( g/100 mL) | Crystal Habit | Growth Period |

| Water | Highly Polar Protic | 20.3 | Rectangular | > 7 days |

| Methanol | Polar Protic | 8.2 | Needle-shaped | 3–4 days |

| Ethanol | Polar Protic | 8.0 | Needle-shaped | 3 days |

| Acetone | Polar Aprotic | 6.5 | Thin plates | 2 days |

Data synthesized from gravimetric analyses of Na-4-HBS dihydrate.[5]

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The gravimetric determination must be performed prior to crystal growth to establish the exact thermodynamic saturation point.

Methodology 1: Gravimetric Determination of Thermodynamic Solubility

Purpose: To establish a precise baseline of the saturation concentration of Na-4-HBS in organic solvents prior to crystallization workflows[1].

-

Solvent Saturation: Add an excess amount of Na-4-HBS dihydrate to 50 mL of the target solvent (e.g., methanol, ethanol, or acetone) in a hermetically sealed borosilicate glass vessel. Causality: The hermetic seal prevents solvent volatilization, which would artificially inflate the calculated solubility concentration.

-

Thermal Equilibration: Submerge the vessel in a constant-temperature water bath set strictly to 35 °C. Engage magnetic stirring at 400 RPM for 24 hours. Causality: Solubility is highly temperature-dependent. Continuous kinetic agitation ensures the system overcomes local concentration gradients, reaching true thermodynamic equilibrium rather than a metastable state.

-

Phase Separation: Deactivate the stirrer and allow the suspension to settle for 3 hours while maintaining the 35 °C bath temperature. Causality: Gravitational settling separates the undissolved solid solute from the saturated supernatant without the need for filtration, which could introduce temperature drops and premature nucleation.

-

Isothermal Sampling: Using a glass pipette pre-warmed to 35 °C, extract exactly 10 mL of the clear supernatant. Causality: Pre-warming the pipette is a critical self-validating step. If a room-temperature pipette is used, the sudden thermal shock will cause the solute to immediately crash out inside the tip, leading to a falsely low gravimetric reading.

-

Evaporation and Gravimetry: Transfer the 10 mL aliquot to a pre-weighed Petri dish. Evaporate the organic solvent completely in a vacuum drying oven. Weigh the residual solid. The mass difference directly yields the solubility, which scales to the values in Table 1[4].

Methodology 2: Solvent-Controlled Slow Evaporation Crystal Growth

Purpose: To engineer specific crystal habits by manipulating the solvent evaporation rate and solute-solvent interactions[1].

-

Saturated Solution Preparation: Utilizing the exact gravimetric data obtained in Methodology 1, dissolve the precise mass of Na-4-HBS required to achieve 100% saturation in the chosen solvent at 35 °C[8].

-

Micro-Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a sterile crystallization beaker. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites. This ensures that crystallization is driven purely by the thermodynamic supersaturation of the solvent, yielding fewer but higher-quality single crystals.

-

Controlled Vapor Pressure Release: Seal the beaker with a non-reactive sheet (e.g., Parafilm or aluminum foil) and puncture it with 3 to 5 equidistant pinholes. Causality: The pinholes regulate the vapor pressure escape rate. A slower evaporation rate maintains a low, constant level of supersaturation, which favors ordered crystal lattice formation over chaotic polycrystalline aggregation[7].

-

Incubation and Harvesting: Place the beaker in an isolated, vibration-free environment. Monitor daily and harvest crystals after 2 to 7 days, depending on the solvent's volatility[5].

Caption: Experimental workflow linking gravimetric solubility determination to solvent-specific crystal habits.

References

- Growth, solvent effect, optical and electrical properties of sodium 4-hydroxybenzenesulfonate dihydrate Source: SciSpace / ResearchGate URL

- Source: The Royal Society of Chemistry (RSC)

- 4-Phenolsulfonic Acid, Sodium Salt Dihydrate 99%, Thermo Scientific Chemicals Source: Fisher Scientific URL

Sources

- 1. scispace.com [scispace.com]

- 2. 4-Hydroxybenzenesulfonic acid CAS#: 98-67-9 [m.chemicalbook.com]

- 3. 4-Phenolsulfonic Acid, Sodium Salt Dihydrate 99%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

"thermal stability of Sodium p-hydroxybenzenesulphonate"

An In-depth Technical Guide to the Thermal Stability of Sodium p-Hydroxybenzenesulphonate

Introduction

Sodium p-hydroxybenzenesulphonate (CAS 825-90-1), also known as sodium p-phenolsulfonate, is an organic salt characterized by a sulfonate group and a hydroxyl group attached to a benzene ring in the para position[1][2]. This structure gives the molecule both hydrophilic and hydrophobic properties, making it a versatile compound used as a reagent in organic synthesis, a stabilizer in various formulations, and an intermediate in the pharmaceutical and cosmetic industries[2]. Understanding the thermal stability of this compound is paramount for researchers, scientists, and drug development professionals. It dictates safe handling procedures, defines processing limits, and influences the stability and shelf-life of final formulations. Thermal decomposition can lead to the release of irritating or toxic gases, making a thorough characterization essential for both safety and process optimization[3].

This guide provides a detailed examination of the thermal stability of Sodium p-hydroxybenzenesulphonate, outlining the theoretical basis of its decomposition, the primary analytical techniques for its assessment, and field-proven experimental protocols.

Thermal Decomposition Behavior: A Mechanistic Overview

While specific, detailed thermogravimetric data for pure Sodium p-hydroxybenzenesulphonate is not extensively published, its decomposition pathway can be inferred from its chemical structure and from studies on analogous compounds, such as poly(sodium 4-styrenesulfonate)[4]. The thermal degradation is expected to be a multi-stage process involving the breakdown of both the aromatic ring and the functional groups.

The decomposition process likely involves:

-

Dehydration: If the material is a hydrate, such as Sodium 4-hydroxybenzenesulfonate dihydrate, the initial mass loss upon heating will correspond to the loss of water of crystallization[3][5]. This is typically a low-temperature event.

-

Desulfonation: The C-S bond in the sulfonate group is susceptible to thermal cleavage. This would lead to the evolution of sulfur dioxide (SO₂), a key decomposition product observed in the thermolysis of related sulfonic acid salts[4].

-

Phenolic Group Decomposition: The hydroxyl group and the benzene ring will decompose at higher temperatures. This process can lead to the formation of carbon oxides (CO, CO₂) and various organic fragments[6].

-

Formation of Inorganic Residue: The degradation of the organic structure in the presence of the sodium counter-ion is expected to leave a stable inorganic residue at high temperatures, likely composed of sodium sulfate or sodium carbonate[4][7]. The final residue composition can be influenced by the atmosphere (air vs. inert).

Influence of Atmosphere

The decomposition pathway is significantly affected by the surrounding atmosphere.

-

Inert Atmosphere (e.g., Nitrogen): In the absence of oxygen, the process is one of pyrolysis. The primary volatile products would be water, sulfur dioxide, and carbon monoxide, with a char-like organic residue that eventually converts to a stable sodium salt[4].

-

Oxidative Atmosphere (e.g., Air): In the presence of air, the organic components will undergo combustion. This typically results in a more complete mass loss at lower temperatures compared to an inert atmosphere and leads to the formation of carbon dioxide and water. The final residue is often a sodium oxide or carbonate[6][7].

Expected Thermal Events

The following table summarizes the anticipated thermal events during the decomposition of Sodium p-hydroxybenzenesulphonate.

| Temperature Range (Illustrative) | Event | Expected Mass Loss | Primary Evolved Products (TGA-MS/FTIR) | Technique |

| 50 - 150°C | Dehydration (if hydrate) | Variable (e.g., ~15% for dihydrate) | Water (H₂O) | TGA, DSC |

| 300 - 450°C | Desulfonation & Initial Organic Breakdown | Significant | Sulfur Dioxide (SO₂), Phenolic Fragments, Water (H₂O) | TGA, DSC |

| 450 - 600°C | Major Organic Structure Decomposition | Significant | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | TGA, DSC |

| > 600°C | Residue Formation | Minimal | - | TGA |

Caption: Illustrative summary of expected thermal events for Sodium p-hydroxybenzenesulphonate based on its chemical structure and data from analogous compounds.

Experimental Protocols for Thermal Analysis

The two primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9] These methods provide complementary information on mass loss and energy changes as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. It is the definitive method for quantifying decomposition temperatures and the amount of volatile products and final residue.

-

Instrument Preparation: Ensure the TGA instrument is clean and the microbalance is tared. Calibrate the instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of finely powdered Sodium p-hydroxybenzenesulphonate into a ceramic or platinum TGA crucible. An even, thin layer of the sample is crucial to ensure uniform heat distribution and prevent issues with gas diffusion from the sample bed.

-

Setting Experimental Parameters:

-

Purge Gas: Select the desired atmosphere. Use high-purity nitrogen for pyrolysis studies or dry air for oxidative decomposition studies. A typical flow rate is 50-100 mL/min.[7]

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30°C) for 5 minutes to allow for thermal stabilization.

-

Ramp the temperature at a controlled rate, typically 10°C/min or 20°C/min, to a final temperature of 800-1000°C.[4] A slower rate (e.g., 5°C/min) can provide better resolution of overlapping decomposition steps.

-

-

-

Data Acquisition: Initiate the run and record the mass, temperature, and time. The output will be a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss and helps identify the temperature of maximum decomposition rate for each step.

-

Coupled Evolved Gas Analysis (EGA): For definitive identification of decomposition products, the gas outlet of the TGA can be coupled to a Fourier-Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS). This allows for real-time analysis of the evolved gases at each stage of decomposition.[4]

Caption: Workflow for Differential Scanning Calorimetry (DSC) of Sodium p-hydroxybenzenesulphonate.

Safety, Handling, and Storage

The thermal decomposition of Sodium p-hydroxybenzenesulphonate can release irritating gases and vapors, including sulfur oxides and carbon oxides.[3][6] Therefore, all handling and thermal analysis must be conducted with appropriate safety measures.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust. Use in a well-ventilated area or under a chemical fume hood. [6][10][11]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [10]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][10] The material should be protected from moisture.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [6]

Conclusion

A comprehensive understanding of the thermal stability of Sodium p-hydroxybenzenesulphonate is critical for its safe and effective use in research and development. While specific decomposition data requires empirical measurement, a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry provides the necessary quantitative and qualitative information. TGA quantifies the temperatures of decomposition and the resulting residue, while DSC reveals the energetic nature of these transitions. By employing the robust experimental protocols outlined in this guide, researchers can accurately characterize the thermal properties of this compound, ensuring process safety, optimizing formulation strategies, and predicting material behavior under thermal stress.

References

- ThermoFisher. (2007).

- TCI Chemicals. (2025).

- Fisher Scientific. (2007).

- CDH Fine Chemical. (n.d.).

- TCI Chemicals. (2024).

- National Center for Biotechnology Information. (n.d.).

- CymitQuimica. (n.d.).

- Banerjee, R., et al. (n.d.).

- Rastogi, R., et al. (2025).

- Santa Cruz Biotechnology. (n.d.).

- Wilkie, C. A., et al. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.

- Chen, Y., et al. (2022). Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. PSE Community.org.

- Thermo Scientific Chemicals. (n.d.).

- Lopex, C. G., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.

Sources

- 1. Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 825-90-1: Sodium 4-hydroxybenzenesulfonate [cymitquimica.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. Sodium 4-hydroxybenzenesulfonate dihydrate, 97% 500 g | Request for Quote [thermofisher.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psecommunity.org [psecommunity.org]

- 9. mdpi.com [mdpi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of Sodium p-Hydroxybenzenesulphonate

Executive Summary

Sodium p-hydroxybenzenesulphonate (frequently designated as sodium 4-hydroxybenzenesulfonate) is a highly polar, water-soluble organic salt utilized extensively as a reagent and intermediate in pharmaceutical synthesis and analytical chemistry. While thermodynamically stable, its unique physicochemical properties present specific occupational hazards—namely dermal, ocular, and respiratory irritation. This whitepaper provides drug development professionals and laboratory scientists with a rigorous, causality-driven framework for safe handling, risk mitigation, and self-validating decontamination.

Physicochemical Profiling & Mechanistic Toxicology

To design highly effective safety protocols, we must first understand the molecular behavior of the substance. Sodium p-hydroxybenzenesulphonate exists primarily as a dihydrate (CAS 10580-19-5) or in its anhydrous form (CAS 825-90-1)[1].

Mechanistic Causality of Irritation: The compound features a highly hydrophilic sulfonate anion and a reactive phenolic hydroxyl group. When airborne dust contacts the mucosal membranes of the respiratory tract or the conjunctiva of the eye, it rapidly dissolves due to its high aqueous solubility (24 g/100 mL)[1]. This rapid dissolution creates a hyperosmotic microenvironment and localized pH shifts, leading to osmotic stress and mild protein denaturation. Consequently, it is classified globally under the Globally Harmonized System (GHS) as a Category 2 skin and eye irritant, and a Category 3 respiratory irritant[2][3].

Table 1: Physicochemical Properties and GHS Hazard Classifications

| Parameter | Specification / Classification |

| Chemical Name | Sodium p-hydroxybenzenesulphonate (Dihydrate) |

| CAS Registry Number | 10580-19-5 (Dihydrate), 825-90-1 (Anhydrous)[1] |

| Molecular Formula | C₆H₅NaO₄S · 2H₂O[1] |

| Aqueous Solubility | 24 g / 100 mL[1] |

| Melting Point | >300 °C[1] |

| Skin Corrosion / Irritation | Category 2 (H315)[2][3] |

| Serious Eye Damage / Irritation | Category 2A (H319)[3] |

| Specific Target Organ Toxicity (STOT SE) | Category 3 (H335 - Respiratory Tract)[2] |

Engineering Controls and Causality-Driven PPE

Standard laboratory safety often relies on rote memorization of Personal Protective Equipment (PPE) requirements. As application scientists, we must understand the causality behind these defensive choices.

-

Respiratory Protection: Because the compound is a fine powder, it is highly susceptible to aerosolization. Particles with a small aerodynamic diameter can bypass upper respiratory defenses, triggering H335 respiratory tract irritation[2][3]. If gravimetric dispensing occurs outside a certified fume hood or local exhaust ventilation (LEV) system, a NIOSH-approved N95 or P100 particulate respirator is mandatory[4].

-

Dermal Protection: Nitrile gloves must be worn at all times[4]. The causality here is driven by the compound's extreme water solubility[1]. Insensible perspiration (sweat) on unprotected hands provides sufficient moisture to dissolve the powder, transforming a benign-seeming solid into a concentrated, localized irritant solution that rapidly compromises the stratum corneum.

-

Ocular Protection: Tight-fitting splash goggles (conforming to EN 166 or NIOSH standards) are required over standard safety glasses to prevent airborne dust ingress into the conjunctiva[5].

Storage and Chemical Incompatibilities

The compound must be stored in a cool, dry, and well-ventilated environment[2]. Containers must be tightly sealed to prevent moisture ingress. While the dihydrate form is thermodynamically stable, excess ambient humidity can cause the powder to undergo hygroscopic caking, complicating precise gravimetric dispensing and increasing the risk of spills during forceful extraction. It must be strictly segregated from strong oxidizing agents and strong bases to prevent exothermic degradation[6].

Experimental Protocol: Self-Validating Spill Decontamination

In the event of a powder spill, traditional dry-sweeping is strictly prohibited as it exponentially increases the aerosolized fraction of the irritant[2][5]. The following protocol utilizes a wet-containment strategy coupled with a self-validating analytical endpoint.

Methodology: Wet-Wipe Containment and Baseline Restoration

-

Step 1: Isolation. Immediately isolate the hazard area, deny entry to unprotected personnel, and ensure maximum local exhaust ventilation is active[4].

-

Step 2: PPE Verification. Don heavy-duty nitrile gloves, splash goggles, a lab coat, and a particulate respirator[4][5].

-

Step 3: Wet-Wipe Containment. Dampen absorbent laboratory pads with deionized (DI) water. Gently place the damp pads directly over the spilled powder. The water will immediately begin to dissolve the highly soluble salt[1], trapping it within the pad's matrix and entirely preventing dust aerosolization.

-

Step 4: Surface Washing. Wipe the area with a mild alkaline detergent solution, followed by a secondary wipe with pure DI water to remove any residual surfactant and suspended compound.

-

Step 5: Validation (Self-Validating Step). Visual inspection is scientifically insufficient for highly soluble, colorless/white residues. Swab the decontaminated surface with a sterile cotton swab moistened with DI water. Extract the swab into 1 mL of DI water and test the solution with a micro-pH electrode or high-sensitivity pH indicator paper. The decontamination is scientifically validated only when the surface pH matches the baseline pH of the pure DI water (typically 6.5–7.0). If the pH is altered (indicating acidic/irritant residue), repeat Steps 4 and 5 until baseline is restored.

Workflow Visualization

Workflow for containment and self-validating decontamination of powder spills.

References

-

Title: TCI AMERICA: Sodium 4-Hydroxybenzenesulfonate Source: avantorsciences.com URL: Link

-

Title: Sodium 4-hydroxybenzenesulfonate dihydrate - SAFETY DATA SHEET Source: fishersci.co.uk URL: 2[2]

-

Title: Benzenesulfonic acid, 4-hydroxy-, sodium salt (1:?) Safety Data Sheets - Echemi Source: echemi.com URL: 5[5]

-

Title: SAFETY DATA SHEET - Fisher Scientific Source: fishersci.com URL: 6[6]

-

Title: Sodium P-phenolsulfonate dihydrate | C6H9NaO6S | CID 23666329 - PubChem Source: nih.gov URL: 3[3]

-

Title: 4-Phenolsulfonic Acid, Sodium Salt Dihydrate 99%, Thermo Scientific Chemicals 5 g Source: fishersci.fi URL: 1[1]

Sources

- 1. 4-Phenolsulfonic Acid, Sodium Salt Dihydrate 99%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Sodium P-phenolsulfonate dihydrate | C6H9NaO6S | CID 23666329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

Foreword: A Predictive Framework for Environmental Assessment

An In-depth Technical Guide to the Environmental Fate of Sodium p-Hydroxybenzenesulphonate

Prepared by: Gemini, Senior Application Scientist

The environmental fate of any chemical compound is a complex interplay of its intrinsic properties and the environmental compartments it enters. For Sodium p-hydroxybenzenesulphonate (also known as Sodium p-phenolsulfonate), a compound used in organic synthesis and as a stabilizer, a comprehensive understanding of its persistence, degradation, and mobility is paramount for a complete environmental risk assessment.[1] This guide synthesizes established principles of environmental chemistry and regulatory testing guidelines to construct a robust framework for evaluating its behavior in soil, water, and sediment.

While specific, peer-reviewed environmental fate studies on Sodium p-hydroxybenzenesulphonate are not extensively available in the public domain, its chemical structure—a hydroxylated aromatic ring with a sulfonate group—allows for a scientifically rigorous prediction of its likely fate. By examining data from structurally analogous compounds, such as Linear Alkylbenzene Sulfonates (LAS) and other phenolic compounds, and grounding our analysis in internationally accepted OECD Test Guidelines, we can delineate the key pathways governing its environmental lifecycle.[2][3][4] This document serves as a technical guide for researchers and drug development professionals on how to approach, study, and interpret the environmental fate of this and structurally similar molecules.

Physicochemical Identity and Its Environmental Implications

A molecule's physical and chemical properties are the primary determinants of its behavior in the environment. Sodium p-hydroxybenzenesulphonate is a white, crystalline powder, highly soluble in water.[1] This high water solubility is the single most critical factor influencing its fate, suggesting low potential for partitioning into fatty tissues (bioaccumulation) and high mobility in aqueous and soil environments.

| Property | Value | Source | Implication for Environmental Fate |

| CAS Number | 825-90-1 (anhydrous)[5], 10580-19-5 (dihydrate) | PubChem, Santa Cruz Biotechnology | Unique identifier for tracking and regulatory purposes. |

| Molecular Formula | C₆H₅NaO₄S[5][6] | PubChem | Defines the elemental composition. |

| Molecular Weight | 196.16 g/mol (anhydrous)[6], 232.19 g/mol (dihydrate)[7] | PubChem | Influences diffusion and transport properties. |

| Physical Description | White to off-white crystalline powder.[6] | PubChem, CymitQuimica | Basic physical state. |

| Solubility | Soluble in water.[1] | CymitQuimica | High mobility in aquatic systems; low adsorption to soil/sediment. |

| Structure | Phenolic hydroxyl group and a sodium sulfonate group on a benzene ring. | - | Functional groups are key sites for biotic and abiotic degradation. |

Primary Degradation and Transformation Pathways

The environmental persistence of Sodium p-hydroxybenzenesulphonate is determined by its susceptibility to biodegradation, photodegradation, and hydrolysis.

Biodegradation: The Principal Removal Mechanism

Biodegradation is anticipated to be the most significant pathway for the removal of Sodium p-hydroxybenzenesulphonate from the environment. The general pathway for the breakdown of aromatic sulfonates by microbial consortia involves initial attacks on the aromatic ring or side chains, followed by desulfonation and ring cleavage.[8][9]

Causality of Pathway: For structurally related Linear Alkylbenzene Sulfonates (LAS), biodegradation is well-studied and typically proceeds via:

-

ω- and β-oxidation: The long alkyl chain is progressively shortened.

-

Desulfonation: The sulfonate group is cleaved, releasing inorganic sulfate.

-

Aromatic Ring Cleavage: The remaining phenolic or carboxylic structure is cleaved and funneled into central metabolism.[8][10]

For Sodium p-hydroxybenzenesulphonate, which lacks a long alkyl chain, the pathway is likely initiated by enzymatic attack on the hydroxylated aromatic ring. The presence of the hydroxyl group may facilitate electrophilic attack by microbial oxygenases, leading to the formation of catechol- or protocatechuate-like intermediates. Subsequent ring fission and desulfonation would lead to complete mineralization.

Photodegradation: Contribution of Solar Irradiation

Direct photolysis in sunlit surface waters may contribute to the transformation of Sodium p-hydroxybenzenesulphonate. The benzene ring and phenolic hydroxyl group are chromophores that can absorb environmental UV radiation (290-400 nm). This absorption can lead to the generation of excited states and reactive species like hydroxyl radicals, which in turn degrade the molecule.[11][12]

Studies on other phenolic compounds show that photodegradation can lead to hydroxylation of the aromatic ring, followed by ring opening.[13] The rate of this process is highly dependent on water clarity, depth, pH, and the presence of sensitizing substances like nitrate or dissolved organic matter.[11]

Hydrolysis: A Minor Pathway

Hydrolysis is a chemical reaction with water. Sodium p-hydroxybenzenesulphonate is the sodium salt of p-hydroxybenzenesulfonic acid. Benzenesulfonic acids are strong acids, and sodium hydroxide is a strong base. Salts formed from a strong acid and a strong base do not undergo significant hydrolysis in water, meaning their solutions are typically neutral and the parent compound is stable against hydrolytic degradation across the environmentally relevant pH range of 4-9.[14] Therefore, hydrolysis is not considered a significant environmental fate process for this compound.

Experimental Protocols for Environmental Fate Assessment

To definitively determine the environmental fate, a series of standardized laboratory studies are required. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of Test Guidelines (TG) that are internationally recognized for regulatory data submission.[2][3]

Protocol: Aerobic and Anaerobic Transformation in Soil (Following OECD TG 307)

This study is critical for understanding the persistence and degradation pathway in terrestrial environments.

Objective: To determine the rate and route of degradation of Sodium p-hydroxybenzenesulphonate in soil under both aerobic and anaerobic conditions.

Methodology:

-

Test Substance Preparation: Synthesize ¹⁴C-radiolabeled Sodium p-hydroxybenzenesulphonate, with the label uniformly distributed in the benzene ring. This is a critical step for establishing a mass balance and tracking non-extractable residues and mineralization to ¹⁴CO₂.[15]

-

Soil Selection: Select at least three distinct soil types with varying textures, organic carbon content, and pH to assess the influence of soil properties on degradation.

-

Test System Setup:

-

Establish flow-through biometer flasks for each soil type. Moisten soil to 40-60% of its maximum water holding capacity.

-

For the aerobic phase, continuously supply CO₂-free, humidified air. For the anaerobic phase, purge with nitrogen after an initial aerobic period (e.g., 30 days) and then maintain under a nitrogen atmosphere.

-

Include traps for volatile organics (e.g., ethylene glycol) and ¹⁴CO₂ (e.g., potassium hydroxide solution).

-

-

Application: Apply the ¹⁴C-labeled test substance to the soil surface at an environmentally relevant concentration (e.g., 1 mg/kg).

-

Incubation: Incubate flasks in the dark at a constant temperature (e.g., 20 ± 1°C) for up to 120 days.

-

Sampling: At predetermined intervals, sacrifice replicate flasks. Analyze the CO₂ traps for radioactivity via Liquid Scintillation Counting (LSC).

-

Extraction and Analysis:

-

Extract the soil samples using an appropriate solvent sequence (e.g., acetonitrile/water mixtures).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radiodetector to quantify the parent compound and major transformation products.

-

Characterize major metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

-

Mass Balance: Determine the distribution of radioactivity between the parent compound, transformation products, ¹⁴CO₂, and non-extractable residues (by combustion of post-extraction soil). A valid study requires a mass balance of 90-110%.

Protocol: Phototransformation of Chemicals in Water (Following OECD TG 316)

Objective: To determine the rate of direct photolysis of Sodium p-hydroxybenzenesulphonate in water under simulated sunlight.[16]

Methodology:

-

Solution Preparation: Prepare sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9) of the test substance.

-

Light Source: Use a light source that provides a continuous emission spectrum closely matching natural sunlight (e.g., a Xenon arc lamp with appropriate filters).

-

Irradiation: Irradiate the test solutions in temperature-controlled quartz cells. Run parallel dark controls to account for any non-photolytic degradation.

-

Actinometry: Use a chemical actinometer in a parallel cell to measure the light intensity, ensuring reproducible and quantifiable irradiation.

-

Sampling and Analysis: At various time points, withdraw samples from both irradiated and dark control cells. Analyze for the concentration of the parent compound using a suitable analytical method like HPLC-UV.

-

Data Analysis: Calculate the first-order rate constant and the quantum yield. The environmental half-life (t₁/₂) can then be calculated for specific seasons and latitudes using predictive models.

Mobility: Adsorption/Desorption Behavior

The ionic nature and high water solubility of Sodium p-hydroxybenzenesulphonate strongly suggest it will have a low affinity for soil and sediment organic matter. This translates to a low soil organic carbon-water partitioning coefficient (Koc).

An Adsorption - Desorption study using a Batch Equilibrium Method (OECD TG 106) would confirm this.[15] The expected outcome is a low Koc value, classifying the substance as "very mobile" to "mobile" in soil. This high mobility, coupled with its expected persistence against abiotic hydrolysis, indicates a potential for leaching into groundwater if not rapidly biodegraded in the upper soil layers.

Summary and Conclusion

The environmental fate of Sodium p-hydroxybenzenesulphonate is likely governed by the following key principles:

-

Primary Removal Pathway: Aerobic and anaerobic biodegradation in soil and aquatic systems is expected to be the most significant process for its ultimate removal from the environment.

-

Mobility: The compound is predicted to be highly mobile in soil and has a potential for leaching due to its high water solubility and low adsorption potential.

-

Persistence: While susceptible to biodegradation and photodegradation, it is expected to be highly persistent against chemical hydrolysis.

This technical guide provides a predictive framework and the experimental means to validate it. The described OECD protocols represent the authoritative standard for generating the necessary data for a comprehensive environmental risk assessment. The causality-driven approach outlined here ensures that the resulting data is not only robust and reproducible but also mechanistically understood, fulfilling the highest standards of scientific integrity.

References

- OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.).

- Guidelines for the Testing of Chemicals - OECD. (n.d.).

- OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines. (2025, September 11).

- Environmental fate studies - Fera Science. (n.d.).

- Review of the OECD Test Guidelines relevant to environmental assessment with regard to the state of the art in science and tech - Umweltbundesamt. (2023, May 24).

- Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem - NIH. (n.d.).

- Sodium P-phenolsulfonate dihydrate | C6H9NaO6S | CID 23666329 - PubChem. (n.d.).

- Degradation and transformation of linear alkyl-benzene sulfonates (LAS) in integrated constructed wetland–microbial fuel cell systems - ResearchGate. (n.d.).

-

Pathway of linear alkylbenzene sulfonate degradation[17] - ResearchGate. (n.d.). Retrieved March 7, 2026, from

- Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils - PubMed. (n.d.).

- Sodium 4-Hydroxybenzenesulfonate | CAS 825-90-1 | SCBT - Santa Cruz Biotechnology. (n.d.).

- CAS 825-90-1: Sodium 4-hydroxybenzenesulfonate - CymitQuimica. (n.d.).

- Sodium 4-hydroxybenzenesulfonate 98 10580-19-5 - MilliporeSigma. (n.d.).

- Degradation of linear alkylbenzene sulfonate by a bacterial consortium isolated from the aquatic environment of Argentina - PubMed. (2008, August 15).

- (PDF) Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater - ResearchGate. (n.d.).

- Photodegradation of Pb-3,4-dihydroxybenzoic acid complex under UV light illumination. (n.d.).

- Hydrolysis of Salts and the pH of their Solutions -Equilibrium - YouTube. (2024, December 17).

- Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water - MDPI. (2023, June 1).

- Kinetics of p-hydroxybenzoic acid photodecomposition and ozonation in a batch reactor. (2000, April 3).

Sources

- 1. CAS 825-90-1: Sodium 4-hydroxybenzenesulfonate [cymitquimica.com]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. oecd.org [oecd.org]

- 4. umweltbundesamt.de [umweltbundesamt.de]

- 5. Sodium 4-Hydroxybenzenesulfonate | CAS 825-90-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium P-phenolsulfonate dihydrate | C6H9NaO6S | CID 23666329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of linear alkylbenzene sulfonate by a bacterial consortium isolated from the aquatic environment of Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Kinetics of p-hydroxybenzoic acid photodecomposition and ozonation in a batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photodegradation of Pb-3,4-dihydroxybenzoic acid complex under UV light illumination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. content.fera.co.uk [content.fera.co.uk]

- 16. OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines | Blue Frog Scientific [bluefrogscientific.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Sodium p-Hydroxybenzenesulphonate as a Reagent for Spectrophotometric Analysis

Abstract